molecular formula C15H20N2O3S B296326 N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide

N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B296326
M. Wt: 308.4 g/mol
InChI Key: JUPLTXLFKCSXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It was first synthesized in the early 2000s by researchers at Bayer AG, and has since been the subject of numerous scientific studies.

Mechanism of Action

N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272 acts as a stimulator of the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cGMP. By increasing the levels of cGMP in cells, N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272 can promote vasodilation and smooth muscle relaxation, which may have therapeutic implications for conditions such as hypertension and pulmonary arterial hypertension.
Biochemical and Physiological Effects:
In addition to its effects on sGC and cGMP signaling, N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272 has been shown to have a number of other biochemical and physiological effects. For example, it has been found to inhibit platelet aggregation and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272 in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the roles of cGMP signaling in various physiological processes. However, one limitation of using N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272 is that it can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272. One area of interest is its potential use as a therapeutic agent for conditions such as hypertension and pulmonary arterial hypertension. Another area of interest is its potential use as a tool for investigating the roles of cGMP signaling in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272, and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272 involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with bicyclo[2.2.1]hept-2-ylamine. This intermediate product is then reacted with acetic anhydride to form the final compound, N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide.

Scientific Research Applications

N-{4-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]phenyl}acetamide 41-2272 has been studied for its potential use in a variety of scientific applications, including as a tool for investigating the mechanisms of cyclic guanosine monophosphate (cGMP) signaling. cGMP is an important signaling molecule that plays a role in a wide range of physiological processes, including vasodilation and smooth muscle relaxation.

properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[4-(3-bicyclo[2.2.1]heptanylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C15H20N2O3S/c1-10(18)16-13-4-6-14(7-5-13)21(19,20)17-15-9-11-2-3-12(15)8-11/h4-7,11-12,15,17H,2-3,8-9H2,1H3,(H,16,18)

InChI Key

JUPLTXLFKCSXMZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC2C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC2C3

solubility

46.3 [ug/mL]

Origin of Product

United States

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